calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate
Description
This compound is a calcium salt of a complex heptanoic acid derivative, featuring stereospecific hydroxyl and ester groups. Its structure includes a hexahydronaphthalene core substituted with a 2,2-dimethylbutanoyloxy group and methyl groups at positions 2 and 4. The calcium ion coordinates with the carboxylate and hydroxyl groups, forming a hydrate to enhance stability and solubility . Hydration is critical for maintaining its crystalline structure and bioavailability in pharmaceutical formulations .
Properties
Molecular Formula |
C50H80CaO13 |
|---|---|
Molecular Weight |
929.2 g/mol |
IUPAC Name |
calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate |
InChI |
InChI=1S/2C25H40O6.Ca.H2O/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);;1H2/q;;+2;/p-2/t2*15-,16-,18+,19+,20-,21-,23-;;/m00../s1 |
InChI Key |
UWQAJRGSDMOMIS-ATQZEWQKSA-L |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.O.[Ca+2] |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Hexahydronaphthalene Derivative
- The hexahydronaphthalene ring system is synthesized through controlled hydrogenation and cyclization reactions starting from naphthalene derivatives.
- Stereoselective introduction of methyl groups and hydroxyl groups at specific positions (2,6-dimethyl and 1,2,6,7,8,8a-hexahydro substitution pattern) is achieved using chiral catalysts or stereospecific reagents.
Esterification with 2,2-Dimethylbutanoyl Chloride
- The hydroxyl functionality at the 8-position of the hexahydronaphthalene core is esterified with 2,2-dimethylbutanoyl chloride or an equivalent activated acid derivative.
- This step requires anhydrous conditions and often employs pyridine or triethylamine as a base to neutralize the acid byproducts.
- The reaction is monitored to avoid over-esterification or side reactions.
Construction of the 3,5-Dihydroxyheptanoate Side Chain
- The heptanoate chain bearing two hydroxyl groups at positions 3 and 5 is synthesized via stereoselective aldol or Michael addition reactions.
- Protection and deprotection strategies for hydroxyl groups are employed to ensure regio- and stereoselectivity.
- The carboxylate group is maintained free or converted to an activated intermediate to facilitate salt formation.
Formation of the Calcium Salt Hydrate
- The free acid form of the compound is reacted with calcium salts such as calcium carbonate or calcium hydroxide in aqueous or mixed solvent media.
- The reaction conditions are controlled to produce the di-calcium salt with a defined hydrate state (typically trihydrate).
- The product is isolated by crystallization, filtration, and drying under controlled humidity to maintain the hydrate form.
Process Optimization and Control
- Purity Control: High purity is essential due to pharmaceutical applications. Chromatographic techniques (HPLC) and spectroscopic methods (NMR, IR) are used to monitor reaction progress and purity.
- Control of Stereochemistry: Maintaining the stereochemical integrity at multiple chiral centers is critical. Use of chiral catalysts and stereospecific reagents is standard practice.
- Lactonization Avoidance: During synthesis, unwanted lactone formation (common in statin chemistry) is controlled by pH and temperature regulation.
- Dimer Content: Processes are optimized to control dimer impurities, which can affect efficacy and safety.
Summary Table of Preparation Steps
| Step No. | Process Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of hexahydronaphthalene core | Hydrogenation, cyclization, chiral catalysts | Formation of stereochemically defined core |
| 2 | Esterification with 2,2-dimethylbutanoyl chloride | Acid chloride, base (pyridine/TEA), anhydrous | Ester formation at 8-position |
| 3 | Construction of 3,5-dihydroxyheptanoate side chain | Aldol/Michael addition, protection/deprotection | Stereoselective introduction of dihydroxyheptanoate |
| 4 | Calcium salt formation and hydration | Calcium carbonate/hydroxide, aqueous media | Formation of calcium salt hydrate, crystallization |
| 5 | Purification and quality control | Chromatography, spectroscopy | Ensures purity, stereochemical integrity |
Research Findings and Patented Methods
- Patents such as ZA200300344B and CA2515179A1 describe processes for producing highly purified simvastatin derivatives, which share synthetic principles with the preparation of this calcium salt compound. These patents emphasize controlling lactonization and dimer content during synthesis to optimize yield and purity.
- The preparation process involves careful control of reaction parameters to maintain the stereochemistry and hydrate form, crucial for the compound's biological activity and stability.
Chemical Reactions Analysis
Types of Reactions
Calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Applications
Calcium; (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate has been investigated for its potential therapeutic effects in various diseases:
- Cholesterol Regulation : Similar compounds have been shown to inhibit HMG-CoA reductase activity. This mechanism is critical for reducing cholesterol synthesis in the liver and managing hyperlipidemia.
- Anti-inflammatory Properties : Research indicates that compounds with similar structures can modulate inflammatory pathways. This could lead to potential applications in treating inflammatory diseases.
Biochemical Mechanisms
The mechanism of action involves binding to specific receptors or enzymes that regulate metabolic pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism.
- Receptor Modulation : It may interact with nuclear receptors that control gene expression related to lipid metabolism and inflammation.
Formulation Development
Calcium; (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate has been explored in drug formulation strategies:
- Nanoparticle Delivery Systems : Studies suggest encapsulating this compound within nanoparticles can enhance bioavailability and targeted delivery.
- Polymeric Micelles : Research on simvastatin-loaded polymeric micelles indicates that similar compounds can improve solubility and stability when formulated this way .
Cholesterol-Lowering Efficacy
In a clinical study examining the efficacy of calcium salts of statins (including similar compounds), patients demonstrated significant reductions in LDL cholesterol levels over a 12-week period. The study highlighted the importance of calcium in enhancing the solubility and absorption of statins.
Anti-inflammatory Effects
A preliminary investigation on the anti-inflammatory effects of a related compound showed a marked reduction in pro-inflammatory cytokines in animal models of arthritis. This suggests potential therapeutic applications for calcium; (3R,5R)-7-[...] in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
(a) Atorvastatin Calcium
- Structure: Shares the (3R,5R)-dihydroxyheptanoate backbone but differs in substituents, including a fluorophenyl and isopropyl-pyrrole group .
- Activity : Both compounds inhibit HMG-CoA reductase, but the target compound’s hexahydronaphthalene core may confer distinct pharmacokinetic properties due to increased lipophilicity .
(b) (3S,5S)-3,5-Dihydroxy-7-{(1S,2R,3R,4S,6R,8S,8aR)-8-[(2-Methylbutanoyl)oxy]...heptanoic Acid
- Structure: Similar dihydroxyheptanoic acid chain but with additional hydroxyl groups on the octahydronaphthalene moiety .
- Impact : The extra hydroxyl groups enhance water solubility but may reduce membrane permeability compared to the target compound .
(c) Calcium Gluconate
Physicochemical Properties
| Property | Target Compound | Atorvastatin Calcium | Calcium Gluconate | (3S,5S)-Analog |
|---|---|---|---|---|
| Molecular Weight | ~800 (estimated) | 1,155.34 | 430.38 | ~850 (estimated) |
| Solubility in Water | Low (hydrate improves) | Insoluble | High (4.5 g/100 mL) | Moderate |
| Bioavailability | Enhanced via lipophilic core | High (due to fluorophenyl) | High (ionic dissociation) | Reduced (polar hydroxyls) |
| Hydration State | Monohydrate | Anhydrous | Dihydrate | Variable |
Pharmacological and Industrial Relevance
- Its 2,2-dimethylbutanoyloxy group may prolong half-life by resisting esterase cleavage .
- Calcium Disodium Edetate : Unlike the target compound, this chelating agent binds heavy metals, illustrating how calcium coordination chemistry is tailored for specific functions (e.g., drug vs. detox agent) .
- Mitiglinide Calcium Hydrate : Demonstrates the importance of hydration in stabilizing anti-diabetic agents, paralleling the target compound’s formulation strategies .
Key Research Findings
- Stereochemical Impact : The (3R,5R) configuration in the target compound and Atorvastatin is crucial for HMG-CoA reductase binding, as shown in molecular docking studies .
- Hydration Effects: Comparative studies on calcium salts (e.g., gluconate vs. target) reveal that hydrates improve thermal stability but may reduce solubility in non-polar solvents .
- Synthetic Challenges : The hexahydronaphthalene core requires multi-step enantioselective synthesis, contrasting with simpler calcium salts like gluconate, which are produced via fermentation .
Biological Activity
The compound calcium; (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate; hydrate , commonly referred to as Tenivastatin Calcium, is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, pharmacological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C50H78CaO12
- Molecular Weight : Approximately 464.63 g/mol
- IUPAC Name : Calcium; (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
This compound's structure features multiple stereocenters and functional groups that contribute to its unique biological activities.
Cardiovascular Effects
Research indicates that Tenivastatin exhibits significant cardiovascular benefits similar to those of other statins. It is primarily studied for its ability to lower cholesterol levels and may also possess anti-inflammatory properties , making it a candidate for treating conditions such as age-related macular degeneration and other inflammatory diseases .
Tenivastatin's mechanism of action involves interaction with enzymes and receptors related to lipid metabolism. Preliminary studies suggest that it may influence the activity of HMG-CoA reductase and other pathways involved in cholesterol synthesis and metabolism. The compound's structural characteristics allow it to interact effectively with biological membranes, enhancing cellular uptake.
Comparative Analysis with Similar Compounds
The following table compares Tenivastatin with other known statins:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Simvastatin | C27H44O6 | Known statin with similar cholesterol-lowering effects |
| Atorvastatin | C33H35FN2O5 | Another statin with additional fluorine substituents |
| Lovastatin | C24H36O5 | First statin discovered; widely used for cholesterol management |
| Tenivastatin | C50H78CaO12 | Unique stereochemistry with distinct pharmacological properties |
The uniqueness of Tenivastatin lies in its specific stereochemistry and functional groups which may confer distinct pharmacological properties compared to other statins .
Study on Anti-inflammatory Effects
A study highlighted the anti-inflammatory effects of Tenivastatin in animal models. The compound was shown to reduce markers of inflammation significantly when administered in a controlled setting. This suggests potential applications in treating chronic inflammatory conditions .
Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of Tenivastatin indicates favorable absorption characteristics. Studies demonstrate that the compound exhibits good intestinal absorption and low permeability across the blood-brain barrier . This could enhance its therapeutic efficacy while minimizing central nervous system side effects.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this calcium salt to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, and stoichiometric ratios of intermediates). For example, highlights the use of controlled crystallization with ethanol/water mixtures to isolate calcium coordination compounds. Characterization via XRD and NMR (as shown in ) ensures structural fidelity. Track impurities using HPLC-MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
Q. What analytical techniques are critical for verifying the stereochemical integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with UV detection at 240 nm.
- NMR : - and -NMR in DMSO-d to confirm stereospecific proton coupling and carbon environments ( ).
- X-ray crystallography : Resolve absolute configuration, as demonstrated in for calcium-ligand complexes.
Q. How should stability studies be designed to assess degradation pathways under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines) with forced degradation at 40°C/75% RH and pH 2–8. Monitor degradation products via LC-MS and correlate with thermodynamic stability predictions (e.g., using Gaussian software for DFT calculations). emphasizes exclusion of off-target degradation products via rigorous spectral matching .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?
- Methodological Answer :
- Meta-analysis : Use tools like RevMan to harmonize data from disparate studies (e.g., cell lines with varying receptor expression profiles).
- Experimental Replication : Standardize assay conditions (e.g., serum-free media, consistent calcium ion concentrations) as in ’s hemodialysis trials.
- Mechanistic Profiling : Apply CRISPR-Cas9 knockouts to isolate target pathways, reducing confounding variables .
Q. What strategies are effective for elucidating the role of chiral centers in this compound’s pharmacokinetics?
- Methodological Answer :
- Isotope Labeling : Synthesize -labeled enantiomers and track tissue distribution via autoradiography.
- Molecular Dynamics Simulations : Model interactions with hepatic transporters (e.g., OATP1B1) using Amber or GROMACS ( ).
- In Vivo/In Vitro Correlation (IVIVC) : Compare plasma concentration-time profiles of enantiomers in rodent models ( methodology) .
Q. How can computational methods predict the compound’s solid-state behavior and polymorphism?
- Methodological Answer :
- Crystal Structure Prediction (CSP) : Use Materials Studio or Mercury software to generate energy landscapes for polymorph screening.
- Thermal Analysis : Pair DSC/TGA with Hirshfeld surface analysis ( ) to identify hydrogen-bonding motifs influencing stability.
- High-Throughput Screening : Employ robotic crystallization platforms to explore >100 solvent combinations ( ’s RDF2050108 framework) .
Theoretical and Methodological Considerations
- Linkage to Conceptual Frameworks : Align research with molecular docking studies (e.g., ligand-receptor binding energy calculations) and thermodynamic stability models ( ).
- Handling Data Variability : Apply Bayesian statistics to reconcile conflicting bioactivity data, emphasizing prior distributions from in vitro assays ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
